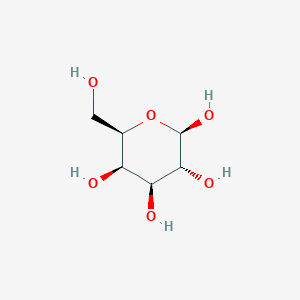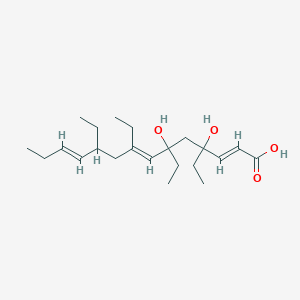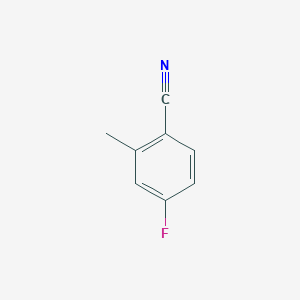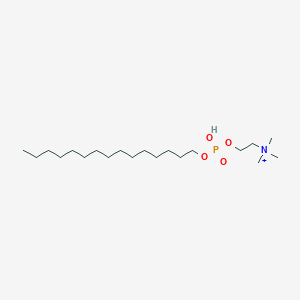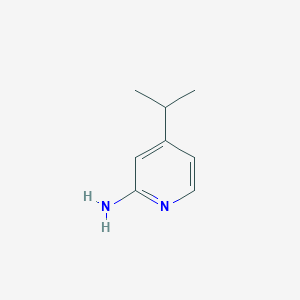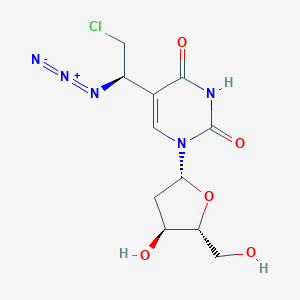![molecular formula C10H13ClN4O B118585 [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol CAS No. 122624-73-1](/img/structure/B118585.png)
[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Übersicht
Beschreibung
“[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol” is a chemical compound with the molecular formula C10H14ClN5O . It has a molecular weight of 255.70 g/mol . The compound is also known by other names such as SCHEMBL6691478, 896716-96-4, SB67403, and FT-0666358 .
Molecular Structure Analysis
The compound has a complex structure that includes a cyclopentene ring attached to a chloropyrimidine ring via an amino group . The InChI string of the compound is "InChI=1S/C10H14ClN5O/c11-8-7 (12)9 (16-10 (13)15-8)14-6-2-1-5 (3-6)4-17/h1-2,5-6,17H,3-4,12H2, (H3,13,14,15,16)" . This string provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 110 Ų . The compound has a complexity of 290 . It has an XLogP3-AA value of 0.6, which gives an indication of its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Higher Homologues
The compound has been utilized in the synthesis of various nucleosides and their analogues. For instance, Figueira et al. (2002) synthesized a related amino alcohol which was then converted into a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. This compound was used to create 8-azapurine arabino-carbocyclic nucleoside analogues, highlighting its utility in nucleoside synthesis (Figueira et al., 2002).
Antimicrobial and Anticancer Agents
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with structures including a component similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol. These compounds showed promising results in vitro as potential antimicrobial and anticancer agents, suggesting the relevance of this compound in medicinal chemistry (Hafez et al., 2016).
Ultra Trace Determination in Drug Analysis
Jain et al. (2018) developed a method for the ultra-trace determination of genotoxic impurities in Abacavir sulfate, a nucleoside reverse transcriptase inhibitor. This method included the detection of a compound similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol, indicating its significance in pharmaceutical quality control (Jain et al., 2018).
Antitumor Activity
Vince et al. (1984) synthesized carbocyclic analogues of xylofuranosylpurine nucleosides, where a compound structurally similar to [4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol exhibited significant in vivo antitumor activity. This underscores its potential application in cancer research (Vince et al., 1984).
Biochemical Applications
Shahana et al. (2020) synthesized novel compounds with a component similar to the compound , characterized by spectroscopic techniques and studied through density functional theory calculations. This research demonstrates the compound's relevance in biochemical studies and molecular docking investigations, which could lead to understanding its antibacterial activity (Shahana et al., 2020).
Eigenschaften
IUPAC Name |
[4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWGUXGAGXYRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561067 | |
| Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol | |
CAS RN |
122624-73-1 | |
| Record name | {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


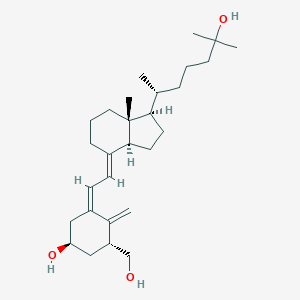
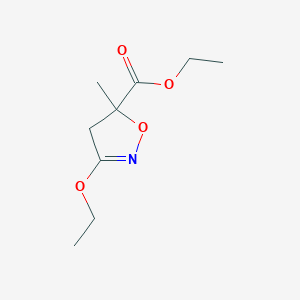

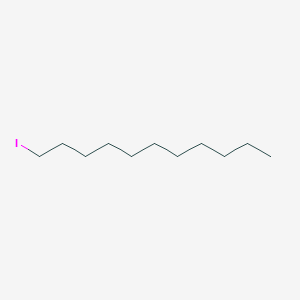
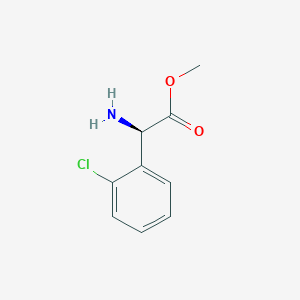
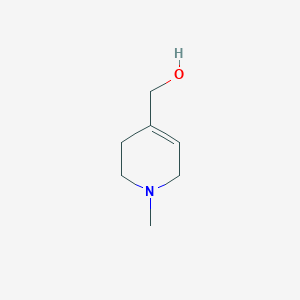
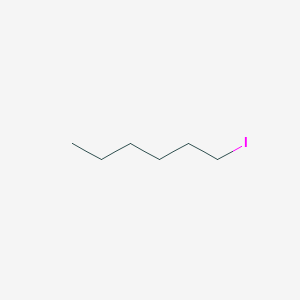
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
